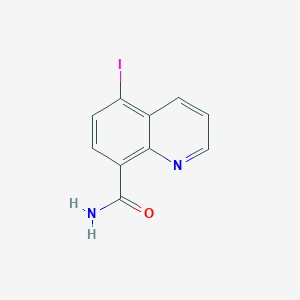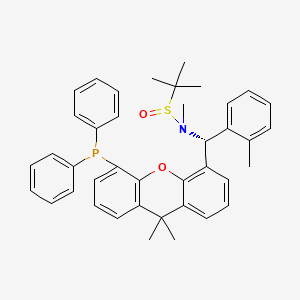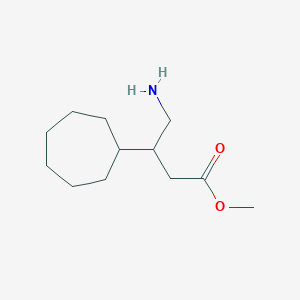
Methyl 4-amino-3-cycloheptylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-3-cycloheptylbutanoate is a chemical compound with the molecular formula C₁₂H₂₃NO₂ and a molecular weight of 213.32 g/mol It is characterized by its unique structure, which includes a cycloheptyl ring and an amino group attached to a butanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-cycloheptylbutanoate typically involves the esterification of 4-amino-3-cycloheptylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, industrial-scale purification techniques, such as distillation and crystallization, are employed to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Methyl 4-amino-3-cycloheptylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
Methyl 4-amino-3-cycloheptylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-amino-3-cycloheptylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cycloheptyl ring provides a hydrophobic environment that can interact with lipid membranes, affecting membrane fluidity and permeability .
類似化合物との比較
Similar Compounds
Methyl 4-amino-3-cyclohexylbutanoate: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
Methyl 4-amino-3-cyclopentylbutanoate: Contains a cyclopentyl ring, leading to different steric and electronic properties.
Uniqueness
Methyl 4-amino-3-cycloheptylbutanoate is unique due to its cycloheptyl ring, which imparts distinct steric and electronic characteristics. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities .
特性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
methyl 4-amino-3-cycloheptylbutanoate |
InChI |
InChI=1S/C12H23NO2/c1-15-12(14)8-11(9-13)10-6-4-2-3-5-7-10/h10-11H,2-9,13H2,1H3 |
InChIキー |
JJQZFAKXUKVKMF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(CN)C1CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


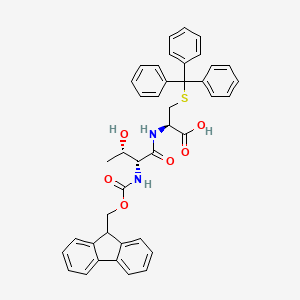
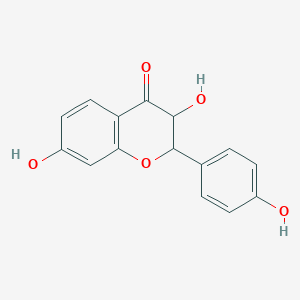
![2-butyl-N-(2,6-dimethylphenyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide hydrochloride](/img/structure/B13646335.png)
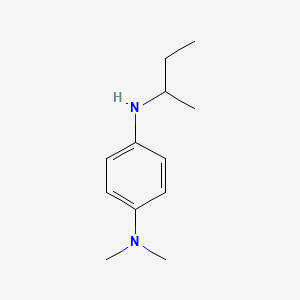
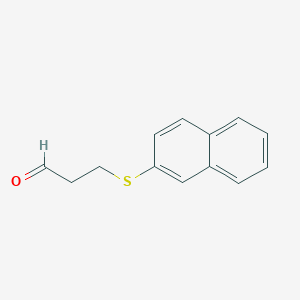
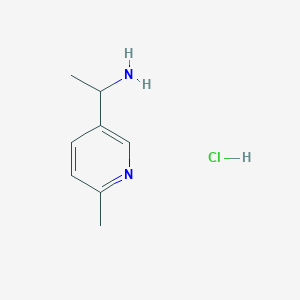
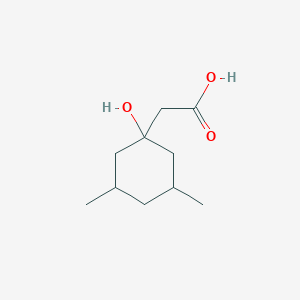
![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)
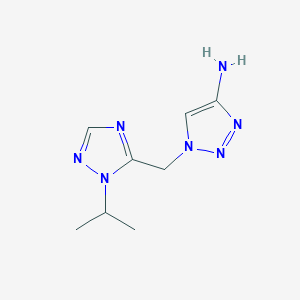
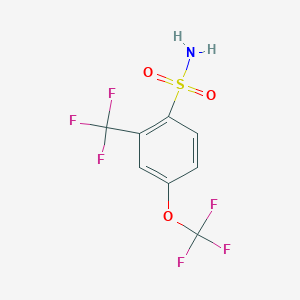
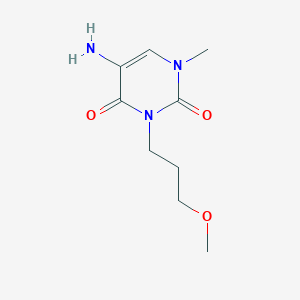
![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)
